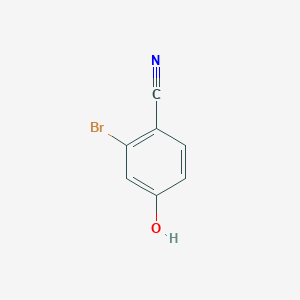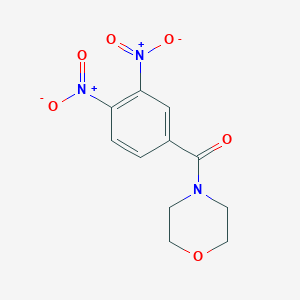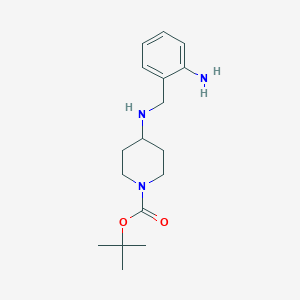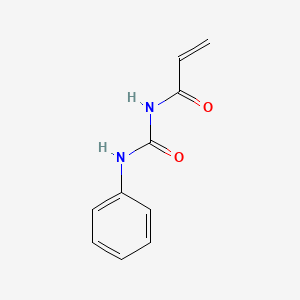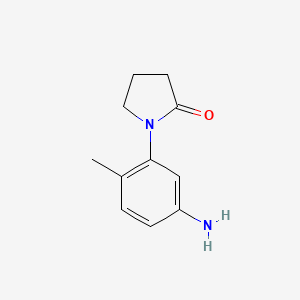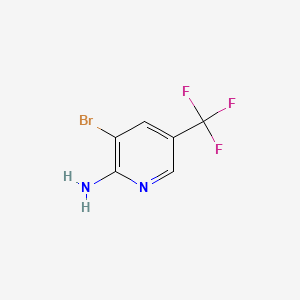
5-(Chloromethyl)-1,3-dimethyl-1H-1,2,4-triazole
説明
The compound "5-(Chloromethyl)-1,3-dimethyl-1H-1,2,4-triazole" is a derivative of 1,2,4-triazole, which is a heterocyclic compound featuring a five-membered ring containing three nitrogen atoms. This particular derivative is characterized by the presence of a chloromethyl group and two methyl groups on the triazole ring.
Synthesis Analysis
The synthesis of triazole derivatives often involves the acylation of amino-triazoles. For instance, the acylation of 5-amino-1H-1,2,4-triazoles with methyl chloroformate or dimethylcarbamoyl chloride yields 1-acyl-5-amino-1,2,4-triazoles . Additionally, the reaction of N-chloroacylimidates with hydrazines can lead to the formation of 5-aryl-3-chloromethyl-1,2,4-triazoles . These methods demonstrate the versatility of triazole chemistry in generating chloromethylated triazole compounds.
Molecular Structure Analysis
The molecular structure of triazole derivatives can be confirmed using various spectroscopic techniques. For example, the structure of 5-aryl-3-[(1-dialcoxyphosphonyl)methyl]-1,2,4-triazoles was confirmed by IR, 1H, 13C, 31P NMR spectroscopy, and mass spectra . Similarly, the crystal structure of 5-[(1H-1,2,4-triazol-1-yl)methyl]-4-(2,3-dimethoxybenzylideneamino)-2H-1,2,4-triazole-3(4H)-thione monohydrate was determined using X-ray crystallography .
Chemical Reactions Analysis
Triazole derivatives can undergo various chemical reactions. For instance, the alkylation of 5-amino-1-methyl-1H-1,2,4-triazole with 1-(1-chloroalkyl)pyridinium chlorides results in the formation of geminal bis(heteroarylium) salts . The reactivity of 2-aryl-5-trichloromethyl-5,6-dihydro-[1,2,4]triazolo[1,5-c]quinazolines towards N-nucleophiles has also been studied, showing the formation of 2-phenyl5-(dichloromethyl)-[1,2,4]triazolo[1,5-c]quinazoline .
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives can be deduced from their molecular structure and reactivity. For example, the crystal structure of 1,5-diphenyl-3-chloromethylthio-1H-1,2,4-triazole provides insights into its physical properties, such as crystal system, space group, and cell dimensions . The electrochemical properties of 5-(5-amino-3,6-dichloro-1,4-benzoquinon-2-yl)-2-dimethylaminothiazoles have been revealed, indicating the potential for diverse chemical behavior .
科学的研究の応用
Synthesis of Energetic Salts
5-(Chloromethyl)-1,3-dimethyl-1H-1,2,4-triazole is utilized in the synthesis of triazolyl-functionalized monocationic energetic salts, which are prepared through reactions with various compounds such as 1-methylimidazole and 1-methyl-1,2,4-triazole. These salts exhibit good thermal stability and relatively high density, indicating their potential application in energetic materials (Wang et al., 2007).
Pesticide Intermediate
The compound is an important intermediate in the preparation of pesticides. The synthesis involves hydroxymethylation of 1H-1,2,4-triazole followed by reaction with thionyl chloride to produce 1-(chloromethyl)-1,2,4-triazole hydrochloride salt, which is used in the manufacturing of various pesticides (Ying, 2004).
Crystal Structure Studies
This chemical also serves as a precursor in the synthesis of complex triazole derivatives, such as 5-[(1H-1,2,4-triazol-1-yl)methyl]-4-(2,3-dimethoxy-benzylideneamino)-2H-1,2,4-triazole-3(4H)-thione monohydrate, for crystal structure analysis. Such studies provide insights into the molecular and supramolecular structures of triazole derivatives (Xu et al., 2006).
Silylated Tetrazoles and Triazoles
Research into the synthesis and characterization of silylated tetrazoles and triazoles, including reactions with 4-amino-1H-1,2,4-triazole, contributes to understanding the structural distortions and hydrogen bonding motifs in these compounds, which can have implications for their reactivity and potential applications (Gronde & Mitzel, 2009).
Synthesis of Energetic Salts with High-Density
Salts of trinitromethyl-substituted triazoles derived from 5-(Chloromethyl)-1,3-dimethyl-1H-1,2,4-triazole form a new class of energetic materials characterized by high density and good thermal stability. These materials are explored for their potential explosive capabilities and could offer superior performance compared to traditional energetic compounds (Thottempudi & Shreeve, 2011).
将来の方向性
特性
IUPAC Name |
5-(chloromethyl)-1,3-dimethyl-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClN3/c1-4-7-5(3-6)9(2)8-4/h3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDVSHBCOEGYRQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=N1)CCl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80518234 | |
| Record name | 5-(Chloromethyl)-1,3-dimethyl-1H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80518234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Chloromethyl)-1,3-dimethyl-1H-1,2,4-triazole | |
CAS RN |
84804-69-3 | |
| Record name | 5-(Chloromethyl)-1,3-dimethyl-1H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80518234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

